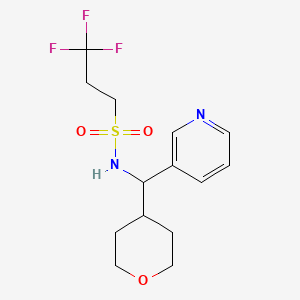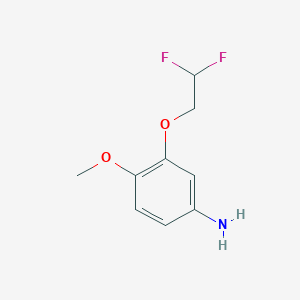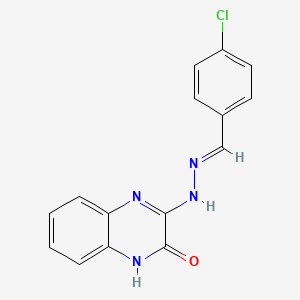
3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure . Sulfonamides are known for their use in antibiotics. The compound also contains a pyridine ring, which is a basic heterocyclic ring consisting of five carbon atoms and one nitrogen atom . It also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrahydro-2H-pyran-4-yl group, and a trifluoromethyl group attached to a propane-1-sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications
Environmental Degradation and Fate
- Microbial Degradation: Polyfluoroalkyl chemicals, which may share structural similarities with the chemical , undergo microbial degradation in the environment. This process results in the formation of perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of environmental and toxicological concern (Liu & Avendaño, 2013).
Toxicity and Environmental Impact
- Developmental Toxicity: Compounds such as PFOS and PFOA, which might be structurally related or relevant to the compound , have been studied for their developmental toxicity. These studies have renewed efforts to understand the hazards inherent in these compounds, focusing on their widespread prevalence in humans and potential health risks (Lau, Butenhoff, & Rogers, 2004).
Water Treatment and Removal
- Wastewater Treatment: The presence of perfluorinated compounds (PFCs) in sewage treatment plants highlights the challenge in removing these substances during water treatment processes. These compounds are not significantly removed during conventional wastewater treatment, which emphasizes the need for advanced treatment technologies (Arvaniti & Stasinakis, 2015).
Regulatory and Health Risk Perspectives
- Risk Assessment and Management: There is an ongoing transition to replace long-chain PFCAs, PFSAs, and their precursors due to their persistence, bioaccumulation, and potential toxicity. This includes the review of regulations, risk evaluations, and the current management practices in various countries, emphasizing the importance of understanding these compounds' environmental fate and effects (Zushi, Hogarh, & Masunaga, 2012).
Future Directions
properties
IUPAC Name |
3,3,3-trifluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c15-14(16,17)5-9-23(20,21)19-13(11-3-7-22-8-4-11)12-2-1-6-18-10-12/h1-2,6,10-11,13,19H,3-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQKHNDLGYFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)



![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)


![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)
